![molecular formula C24H28N6O4 B2802380 2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methyl-N-phenylacetamide CAS No. 1021123-55-6](/img/structure/B2802380.png)
2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methyl-N-phenylacetamide
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Description
2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C24H28N6O4 and its molecular weight is 464.526. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. Abnormal activity of AChE is closely related to the pathogenesis of Alzheimer’s disease (AD) .
Mode of Action
The compound acts as a competitive inhibitor of AChE . It binds to the active site of the enzyme, preventing the binding of acetylcholine and thereby inhibiting its breakdown. The compound may bind to AChE through hydrogen bonding and π-π stacking .
Biochemical Pathways
By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft. This leads to prolonged activation of cholinergic neurons, which are involved in memory and learning processes. Therefore, the compound could potentially alleviate the cognitive symptoms of AD .
Pharmacokinetics
The compound’s potency against ache and its low cytotoxicity suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound exhibits excellent potency against AChE, with an IC50 value of 1.67 ± 0.09 µM and an inhibition constant Ki of 11.31 µM . Most of the compounds in this series effectively inhibit AChE in the micromolar range and exhibit weak cytotoxicity .
Properties
IUPAC Name |
2-[5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O4/c1-16-14-25-22-20(21(16)29-12-10-28(11-13-29)17(2)31)23(33)30(24(34)27(22)4)15-19(32)26(3)18-8-6-5-7-9-18/h5-9,14H,10-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVHOEOUCQZYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1N3CCN(CC3)C(=O)C)C(=O)N(C(=O)N2C)CC(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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